Cas no 85553-53-3 (3-(Pyridin-2-yl)benzaldehyde)

3-(Pyridin-2-yl)benzaldehyde structure
3-(Pyridin-2-yl)benzaldehyde structure
Product Name:3-(Pyridin-2-yl)benzaldehyde
Numero CAS:85553-53-3
MF:C12H9NO
MW:183.205962896347
MDL:MFCD02684103
CID:726105
PubChem ID:3710039
Update Time:2025-06-15

3-(Pyridin-2-yl)benzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Pyridin-2-yl-benzaldehyde
    • 3-(2-Pyridyl)benzaldehyde
    • 3-(2-PYRIDINYL)BENZALDEHYDE
    • 3-Pyrid-2-ylbenzaldehyde
    • 3-pyridin-2-ylbenzaldehyde
    • Benzaldehyde,3-(2-pyridinyl)-
    • 2-(3-Formylphenyl)pyridine
    • 3-(Pyridin-2-Yl)Benzaldehyde
    • Benzaldehyde, 3-(2-pyridinyl)-
    • SAPNGHSAYQXRPG-UHFFFAOYSA-N
    • 5-(2-PYRIDYL)BENZALDEHYDE
    • AR1652
    • SBB090049
    • SY050757
    • 3-(2-pyridinyl)benzaldehyde, AldrichCPR
    • 3-(2-Pyridinyl)benzaldehyde (ACI)
    • 3-Pyridinylbenzaldehyde
    • DTXSID90395351
    • AKOS004113794
    • CS-0095847
    • DB-021602
    • AC-30417
    • EN300-114893
    • P1889
    • J-510947
    • PS-3589
    • 85553-53-3
    • SCHEMBL510345
    • MFCD02684103
    • Z1143356184
    • 3-(Pyridin-2-yl)benzaldehyde
    • MDL: MFCD02684103
    • Inchi: 1S/C12H9NO/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13-12/h1-9H
    • Chiave InChI: SAPNGHSAYQXRPG-UHFFFAOYSA-N
    • Sorrisi: O=CC1C=C(C2C=CC=CN=2)C=CC=1

Proprietà calcolate

  • Massa esatta: 183.06800
  • Massa monoisotopica: 183.068
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 193
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 30

Proprietà sperimentali

  • Colore/forma: Liquid
  • Densità: 1.147
  • Punto di fusione: 163 ºC
  • Punto di ebollizione: 345.5±25.0℃ at 760 mmHg
  • Punto di infiammabilità: 170.7±30.6 °C
  • Indice di rifrazione: 1.6350 to 1.6390
  • PSA: 29.96000
  • LogP: 2.56110
  • Pressione di vapore: 0.0±0.8 mmHg at 25°C

3-(Pyridin-2-yl)benzaldehyde Informazioni sulla sicurezza

3-(Pyridin-2-yl)benzaldehyde Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160241-250mg
3-(Pyridin-2-yl)benzaldehyde
85553-53-3 97%
250mg
¥148.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160241-1g
3-(Pyridin-2-yl)benzaldehyde
85553-53-3 97%
1g
¥396.90 2023-09-01
Fluorochem
038584-250mg
3-Pyridin-2-yl-benzaldehyde
85553-53-3 95%
250mg
£33.00 2022-03-01
Fluorochem
038584-1g
3-Pyridin-2-yl-benzaldehyde
85553-53-3 95%
1g
£75.00 2022-03-01
Fluorochem
038584-10g
3-Pyridin-2-yl-benzaldehyde
85553-53-3 95%
10g
£447.00 2022-03-01
AstaTech
AR1652-1/G
3-(2-PYRIDYL)BENZALDEHYDE
85553-53-3 95%
1g
$65 2023-09-16
AstaTech
AR1652-5/G
3-(2-PYRIDYL)BENZALDEHYDE
85553-53-3 95%
5g
$269 2023-09-16
AstaTech
AR1652-10/G
3-(2-PYRIDYL)BENZALDEHYDE
85553-53-3 95%
10/G
$391 2022-06-01
Alichem
A029188959-500g
3-(Pyridin-2-yl)benzaldehyde
85553-53-3 95%
500g
$329.68 2023-08-31
Chemenu
CM336543-100mg
3-(Pyridin-2-yl)benzaldehyde
85553-53-3 95%+
100mg
$30 2021-08-18

3-(Pyridin-2-yl)benzaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ,  Toluene ,  Water ;  18 h, rt → 105 °C
Riferimento
Design and optimisation of a small-molecule TLR2/4 antagonist for anti-tumour therapy
Xu, Qun; et al, RSC Medicinal Chemistry, 2021, 12(10), 1771-1779

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Butyllithium
1.2 0.5 h, -78 °C
Riferimento
Novel inhibitor of bacterial sphingomyelinase, SMY-540, developed based on three-dimensional structure analysis
Oda, Masataka; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2014, 29(3), 303-310

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Potassium carbonate ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: 1,4-Dioxane ;  3 h, 100 °C
1.2 Reagents: Water Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  2 - 16 h, 100 °C
Riferimento
PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl-aryl bonds
Li, Shui-Ming; et al, Chemical Communications (Cambridge, 2011, 47(48), 12840-12842

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  overnight, reflux
Riferimento
Discovery of a potent and selective inhibitor of histone lysine demethylase KDM4D
Fang, Zhen ; et al, European Journal of Medicinal Chemistry, 2021, 223,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium, di-μ-chlorobis[2-[1-pyrrolidinyl(thioxo-κS)methyl]-3-furanyl-κC]di- Solvents: Dimethylacetamide ,  Water ;  2 h, 100 °C
Riferimento
A Concise and Diversity-Oriented Approach to the Synthesis of SAG Derivatives
Wang, Nengdong; et al, Journal of Combinatorial Chemistry, 2008, 10(6), 825-834

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  43 h, 110 °C
Riferimento
Twist to Boost: Circumventing Quantum Yield and Dissymmetry Factor Trade-Off in Circularly Polarized Luminescence
Lee, Sumin; et al, Inorganic Chemistry, 2021, 60(11), 7738-7752

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: N-Acetyl-L-leucine Solvents: Acetonitrile ;  24 h, 120 °C
Riferimento
Ruthenium-Catalyzed meta-Selective CAr-H Bond Formylation of Arenes
Jia, Chunqi; et al, Journal of Organic Chemistry, 2020, 85(6), 4536-4542

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: N-Acetyl-L-leucine ,  Bis(acetato-κO)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium Solvents: Acetonitrile ;  24 h, 120 °C
Riferimento
Ruthenium-Catalyzed meta-Selective CAr-H Bond Formylation of Arenes
Jia, Chunqi; et al, Journal of Organic Chemistry, 2020, 85(6), 4536-4542

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: N-Acetyl-L-leucine ,  Bis(acetato-κO)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium Solvents: Acetonitrile ;  24 h, 120 °C
Riferimento
Ruthenium-Catalyzed meta-Selective CAr-H Bond Formylation of Arenes
Jia, Chunqi; et al, Journal of Organic Chemistry, 2020, 85(6), 4536-4542

3-(Pyridin-2-yl)benzaldehyde Raw materials

3-(Pyridin-2-yl)benzaldehyde Preparation Products

3-(Pyridin-2-yl)benzaldehyde Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:85553-53-3)3-(Pyridin-2-yl)benzaldehyde
Numero d'ordine:A841361
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:53
Prezzo ($):158.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:85553-53-3)3-(Pyridin-2-yl)benzaldehyde
A841361
Purezza:99%
Quantità:5g
Prezzo ($):158.0
Email